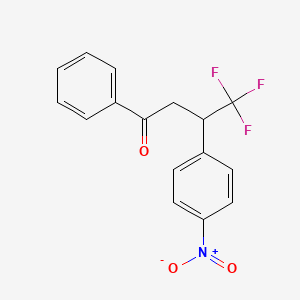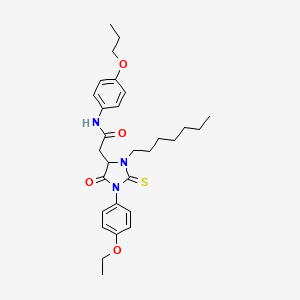
C29H39N3O4S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine involves multiple steps, typically starting with the preparation of the tryptamine core. The process includes:
Acylation: The tryptamine is acylated with an appropriate acyl chloride to introduce the undecanoyl group.
Sulfonylation: The resulting intermediate is then reacted with 3-acetylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反应分析
Types of Reactions
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-benzyl-N-(1-phenylethyl)carbamoyl tryptamine
- N-[(4S,4aS,7R,8R,8aS)-4-{[benzyl(methyl)carbamoyl]methyl}-7-hydroxy-8-(hydroxymethyl)-4a,8-dimethyl-4H,4aH,5H,6H,7H,8H,8aH,9H-naphtho[2,3-d][1,3]thiazol-2-yl]cyclobutanecarboxamide
Uniqueness
What sets 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C29H39N3O4S |
|---|---|
分子量 |
525.7 g/mol |
IUPAC 名称 |
2-[1-(4-ethoxyphenyl)-3-heptyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C29H39N3O4S/c1-4-7-8-9-10-19-31-26(21-27(33)30-22-11-15-25(16-12-22)36-20-5-2)28(34)32(29(31)37)23-13-17-24(18-14-23)35-6-3/h11-18,26H,4-10,19-21H2,1-3H3,(H,30,33) |
InChI 键 |
KHMKCBPFZMDBEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OCC)CC(=O)NC3=CC=C(C=C3)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

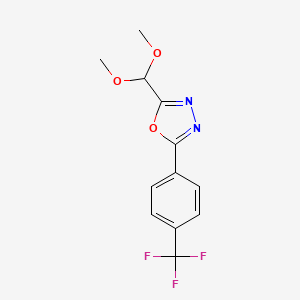
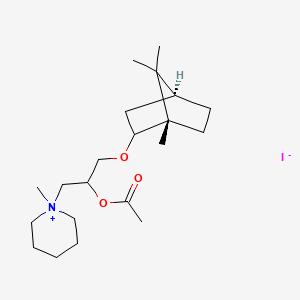
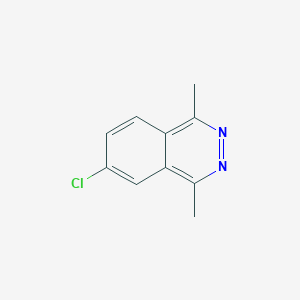
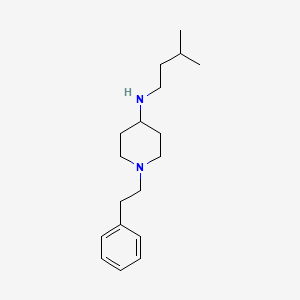

![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
